
3-Ethyl-3-phenylazetidine hydrochloride
Vue d'ensemble
Description
3-Ethyl-3-phenylazetidine hydrochloride is a chemical compound with the CAS Number: 91245-56-6 . It has a molecular weight of 197.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-Ethyl-3-phenylazetidine hydrochloride is 1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Ethyl-3-phenylazetidine hydrochloride is a powder with a melting point of 219-220 degrees Celsius .Applications De Recherche Scientifique
-
“3-Ethyl-3-phenylazetidine hydrochloride” is a chemical compound with the CAS Number: 91245-56-6 . It has a molecular weight of 197.71 . It’s a powder that is stored at a temperature of 4°C .
-
In terms of its use in scientific research, one study mentioned the synthesis of new heterocyclic amino acid derivatives containing azetidine . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
Azetidines, which include 3-Ethyl-3-phenylazetidine hydrochloride, are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Here are some potential applications:
-
Organic Synthesis : Azetidines are used in organic synthesis due to their unique reactivity. They can undergo various reactions to form different compounds, which can be used in the synthesis of complex molecules .
-
Medicinal Chemistry : Azetidines are a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . For example, azetidine-containing drugs include azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
-
Drug Discovery : Azetidines are used as motifs in drug discovery. Their unique structure and reactivity make them useful in the development of new drugs .
-
Polymerization : Azetidines can be used in polymerization processes. Their reactivity allows them to form polymers with unique properties .
-
Chiral Templates : Azetidines can be used as chiral templates in the synthesis of other chiral compounds .
Azetidines, including 3-Ethyl-3-phenylazetidine hydrochloride, are four-membered heterocycles that have a variety of applications in scientific research due to their unique reactivity and stability . Here are some additional potential applications:
-
[2+2] Cycloaddition Reactions : Azetidines can be used in [2+2] cycloaddition reactions for the synthesis of new compounds .
-
Applications of Metalated Azetidines : Metalated azetidines have been used in various reactions, providing a new approach to the synthesis of complex molecules .
-
Practical C(sp3)–H Functionalization : Azetidines can undergo C(sp3)–H functionalization, which is a key transformation in organic synthesis .
-
Facile Opening with Carbon Nucleophiles : Azetidines can be opened with carbon nucleophiles, providing a route to a variety of functionalized products .
-
Application in Polymer Synthesis : Azetidines can be used in the synthesis of polymers. Their unique reactivity allows them to form polymers with unique properties .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
Propriétés
IUPAC Name |
3-ethyl-3-phenylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-11(8-12-9-11)10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVGLXUKVAZIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-phenylazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)

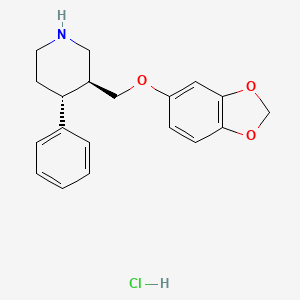
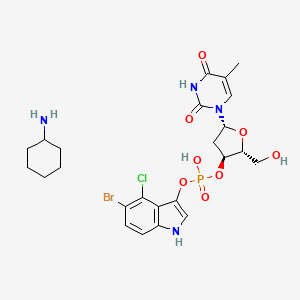

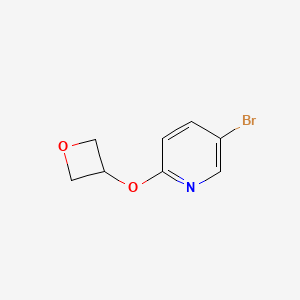
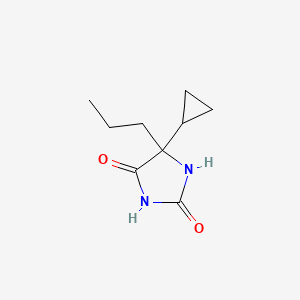
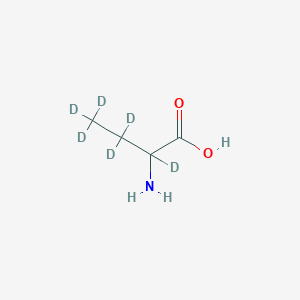



![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
